SC-68376

Description

Structure

3D Structure

Properties

IUPAC Name |

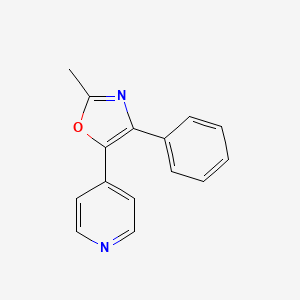

2-methyl-4-phenyl-5-pyridin-4-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-17-14(12-5-3-2-4-6-12)15(18-11)13-7-9-16-10-8-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWCZLOXTLWZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)C2=CC=NC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274457 | |

| Record name | SC-68376 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318480-82-9 | |

| Record name | SC-68376 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action and Target Specificity of Sc 68376

Primary Kinase Inhibition Profile of SC-68376

SC-68376 is primarily characterized as an inhibitor of p38 MAPK. guidetopharmacology.orgmedkoo.commedchemexpress.commerckmillipore.comguidetomalariapharmacology.orgsmbiochemicals.com Studies have investigated its effects on p38 MAPK activity in different cell types and biological processes. For instance, SC-68376 has been shown to inhibit p38 MAPK activity in renal mesangial cells and human pregnant myometrial cells. physiology.orgoup.com Inhibition of p38 MAPK by SC-68376 has been linked to various cellular outcomes, including effects on inducible nitric oxide synthase (iNOS) expression and MLC phosphorylation. physiology.orgoup.com

Comprehensive Analysis of p38 Mitogen-Activated Protein Kinase (MAPK) Isoform Inhibition by SC-68376

Characterization of ATP-Competitive Binding Kinetics of SC-68376 at the Kinase Active Site

SC-68376 is described as an ATP-competitive inhibitor of p38 MAP kinase. guidetopharmacology.orgmedkoo.commedchemexpress.commerckmillipore.comguidetomalariapharmacology.orgsmbiochemicals.com This indicates that SC-68376 competes with ATP for binding to the active site of the p38 MAPK enzyme, thereby preventing the transfer of a phosphate (B84403) group to the substrate. The ATP-competitive nature of kinase inhibitors is a common mechanism and implies that the compound binds to the catalytic domain of the kinase. reactionbiology.comab-science.com The potency of ATP-competitive inhibitors in a cellular context can be influenced by the cellular concentration of ATP and the Michaelis-Menten constant for ATP binding. reactionbiology.com

Exploration of Secondary and Off-Target Engagements of SC-68376

Beyond its primary activity on p38 MAPK, research indicates that SC-68376 may engage with other kinases, albeit potentially with lower potency or different functional outcomes depending on the cellular context and concentration.

Inhibition of Checkpoint Kinase 1 (Chk1) and Cyclin-Dependent Kinase 1 (Cdk1) by SC-68376

SC-68376 has been identified as an inhibitor of Checkpoint Kinase 1 (Chk1) and also demonstrates inhibitory activities against Cyclin-Dependent Kinase 1 (Cdk1). plos.org One source explicitly lists SC-68376 as a Chk1 inhibitor with activity against Cdk1. plos.org Another source, referencing a kinase inhibitor library screen, also identifies SC-68376 (listed as II88) as an inhibitor of Chk1 with activity against Cdk1. plos.org This suggests that while p38 MAPK may be a primary target, SC-68376 can also modulate the activity of these key cell cycle regulatory kinases.

Methodological Implications of SC-68376 Selectivity for Research Design and Interpretation

The selectivity profile of SC-68376, particularly its activity against both p38 MAPK and other kinases like Chk1 and Cdk1, has important implications for research design and interpretation. When using SC-68376 as a research tool, it is crucial to consider its potential off-target effects, especially at higher concentrations where inhibition of secondary targets might become significant. aai.org Studies have noted that the specificity of p38 MAPK inhibitors can vary, and using inhibitors that are not sufficiently selective can complicate the interpretation of results. physiology.orgaai.org For example, in studies investigating iNOS expression, the use of SC-68376, a "relatively less well-characterized p38 inhibitor" compared to others like SB-203580, was suggested as a possible explanation for disparate results observed in different cell types. aai.org The potential for SC-68376 to inhibit kinases other than p38 MAPK necessitates careful experimental design, potentially including the use of multiple inhibitors with differing selectivity profiles or genetic approaches to confirm target-specific effects. aai.org Comprehensive kinase profiling data can help researchers understand the potential off-target interactions of compounds like SC-68376 and inform the interpretation of experimental outcomes. reactionbiology.comab-science.com

Kinase Inhibition Profile of SC-68376

| Kinase Target | Observed Activity | Notes | Source(s) |

| p38 MAPK | Inhibitor | Potent, reversible, cell-permeable, selective, ATP-competitive | guidetopharmacology.orgmedkoo.commedchemexpress.commerckmillipore.comguidetomalariapharmacology.orgsmbiochemicals.com |

| p38α MAPK | Inhibitor | Tested on this isoform | physiology.orgnih.govphysiology.orgresearchgate.netresearchgate.net |

| Chk1 | Inhibitor | Also has activity against Cdk1 | plos.org |

| Cdk1 | Inhibitor | Activity observed | plos.org |

| ERK | No Inhibition | Basal ERK activity not inhibited | merckmillipore.comsmbiochemicals.com |

| JNK | No Inhibition | IL-1-induced JNK activity not inhibited | merckmillipore.comsmbiochemicals.com |

Cellular and Physiological Responses to Sc 68376 Intervention

Modulation of Key Intracellular Signaling Pathways by SC-68376

SC-68376 exerts its effects by modulating several critical intracellular signaling cascades. Its primary mechanism of action identified in multiple studies is the inhibition of p38 MAPK. This inhibition leads to downstream consequences that affect a variety of cellular functions.

SC-68376 Regulation of Myosin Light Chain Phosphorylation via the Gi/p38 Axis

Studies investigating progesterone (B1679170) signaling in human myometrial cells have shown that SC-68376 influences myosin light chain (MLC) phosphorylation. Progesterone, acting via membrane progesterone receptors (mPRs) coupled to inhibitory G proteins (Gi), leads to increased phosphorylation of MLC, which is associated with myometrial contraction. Treatment of human pregnant myometrial cells with SC-68376 has been shown to totally inhibit MLC phosphorylation induced by progesterone conjugated to bovine serum albumin (P4-BSA). oup.comoup.comresearchgate.net This finding suggests that the progesterone-induced phosphorylation of MLC in these cells is modulated through a Gi/p38 pathway, and SC-68376 interferes with this specific axis. oup.comoup.com

Complex Effects of SC-68376 on Inducible Nitric Oxide Synthase (iNOS) Expression and Nitric Oxide Production in Distinct Cellular Systems

The impact of SC-68376 on inducible nitric oxide synthase (iNOS) expression and subsequent nitric oxide (NO) production appears to be complex and dependent on the cellular context. In renal mesangial cells stimulated with interleukin-1β (IL-1β), SC-68376, a p38 MAPK inhibitor, has been observed to enhance iNOS expression and NO release. physiology.orgcapes.gov.brnih.gov This is in contrast to the effects of other p38 inhibitors like SB-203580, which have shown inhibitory or no influence on iNOS expression in different cell types such as glial cells or human DLD-1 cells. physiology.orgcapes.gov.br Another study also indicated that SC-68376 had a stimulatory action on NO production in murine and human cells. nih.gov These disparate results suggest that the role of p38 MAPK in regulating iNOS expression and NO production varies across cell types and stimuli, and the effect of SC-68376 reflects this complexity, potentially involving isoform-specific inhibition of p38 MAPK. physiology.orgcapes.gov.br

Table 1: Effects of SC-68376 on iNOS Expression and NO Production

| Cell Type | Stimulus | SC-68376 Effect on iNOS Expression | SC-68376 Effect on NO Production | Source |

| Renal Mesangial Cells | IL-1β | Enhanced | Enhanced | physiology.orgcapes.gov.brnih.gov |

| Murine and Human Cells | Not specified | Not specified | Stimulatory | nih.gov |

SC-68376 Influence on Interleukin-7 (IL-7) Induction Through the Endoplasmic Reticulum Stress-p38-IRF-1/STAT1 Pathway

SC-68376 has been shown to influence the induction of interleukin-7 (IL-7) in normal human fibroblasts. In these cells infected with an adenovirus expressing REIC/Dkk-3 (Ad-REIC), IL-7 induction is triggered by endoplasmic reticulum (ER) stress. This process involves a signaling pathway mediated through IRE1α, ASK1, p38, IRF-1, and STAT1. nih.govresearchgate.netokayama-u.ac.jp Application of p38 inhibitors, including SC-68376, inhibited the phosphorylation of STAT1 and the subsequent induction of IRF-1, ultimately abrogating the induction of IL-7. nih.govresearchgate.netokayama-u.ac.jp This indicates that SC-68376 interferes with this specific ER stress-mediated pathway leading to IL-7 production by inhibiting p38 activity. nih.govokayama-u.ac.jp

SC-68376 Potentiation of Apoptosis in Renal Tubular Epithelial Cells via a p38 MAPK-Dependent Mechanism

In the context of renal tubular epithelial cells, SC-68376 has been observed to impact apoptosis. Transforming growth factor-beta1 (TGF-β1) can potentiate apoptosis in renal tubular epithelial cells (specifically human kidney epithelial cells, HKC) when initiated by other death cues, such as staurosporine. nih.govphysiology.org This potentiation by TGF-β1 occurs through a mechanism that is independent of Smad signaling but dependent on p38 MAPK activation. nih.govphysiology.org Suppression of p38 MAPK with chemical inhibitors like SC-68376 not only abolished p38 MAPK phosphorylation but also obliterated the apoptosis induced by TGF-β1 in these cells. nih.govphysiology.org This demonstrates that SC-68376 can inhibit this p38 MAPK-dependent potentiation of apoptosis in renal tubular epithelial cells. nih.gov

SC-68376 Attenuation of CD24-Mediated Apoptosis in Pre-B Lymphocytes

Research into apoptosis in human pre-B acute lymphoblastic leukemia cell lines has revealed that CD24 can mediate apoptosis in these cells. aai.orgnih.govaai.orgdntb.gov.ua This CD24-mediated apoptosis involves the sustained activation of p38 MAPK. aai.orgnih.govaai.org Treatment with SC-68376, a specific inhibitor of p38 MAPK, has been shown to inhibit apoptosis induction by CD24 cross-linking in a dose-dependent manner. aai.org This indicates that SC-68376 can attenuate CD24-mediated apoptosis in pre-B lymphocytes by inhibiting the p38 MAPK pathway. aai.orgnih.govaai.orgdntb.gov.ua

Table 2: Effect of SC-68376 on CD24-Mediated Apoptosis in Pre-B Lymphocytes

| Cell Type | Apoptosis Inducer | SC-68376 Effect on Apoptosis | Involved Pathway | Source |

| Human Pre-B Acute Lymphoblastic Leukemia Cells | CD24 Cross-linking | Inhibited | p38 MAPK | aai.orgnih.govaai.orgdntb.gov.ua |

SC-68376 Impact on Integrin-Linked Kinase (ILK) Regulation in Epithelial-Mesenchymal Transition Contexts

In the context of epithelial-mesenchymal transition (EMT), particularly in renal tubular epithelial cells, the role of SC-68376 in regulating integrin-linked kinase (ILK) has been investigated. TGF-β1 is a known inducer of EMT and can induce ILK expression in renal tubular epithelial cells. jci.orgjci.org Studies examining the signaling pathways involved in TGF-β1-induced ILK expression in human kidney epithelial cells (HKC) have shown that while TGF-β1 activates multiple pathways including p38 MAPK, inhibition of p38 MAPK with SC-68376 did not block ILK induction by TGF-β1. jci.orgjci.orgnih.govphysiology.org This suggests that in this specific cellular context and for this particular process (TGF-β1-induced ILK induction), SC-68376, by inhibiting p38 MAPK, does not have a direct inhibitory impact on ILK regulation. jci.orgjci.orgphysiology.org The induction of ILK by TGF-β1 in these cells appears to be dependent on Smad signaling, rather than p38 MAPK. jci.orgjci.org

Table 3: Effect of SC-68376 on TGF-β1-Induced ILK Expression in Renal Epithelial Cells

| Cell Type | Stimulus | SC-68376 Effect on ILK Induction | Involved Pathway for ILK Induction | Source |

| Renal Epithelial Cells (HKC) | TGF-β1 | No inhibition | Smad signaling | jci.orgjci.orgnih.govphysiology.org |

SC-68376 Mediation of Intracellular pH Homeostasis in Cancer Cell Models

Intracellular pH (pHi) homeostasis is a critical regulator of numerous cellular functions, and its dysregulation is a hallmark of cancer cells. dovepress.commdpi.comfrontiersin.org Cancer cells often exhibit a slightly alkaline intracellular pH compared to normal cells, which supports increased proliferation, migration, and survival. dovepress.commdpi.comfrontiersin.org While the search results discuss the importance of pHi in cancer and mechanisms involved in its regulation (such as NHE-1 and vacuolar-ATPases), there is no direct information in the provided snippets detailing the specific mediation of intracellular pH homeostasis in cancer cell models by SC-68376. dovepress.commdpi.comfrontiersin.orgdntb.gov.ua The role of SC-68376, primarily known as a p38 MAPK inhibitor, in directly influencing intracellular pH in cancer models is not explicitly described in the search results.

Differential Effects of SC-68376 on Cyclooxygenase-2 (COX-2) Gene Transcription

Cyclooxygenase-2 (COX-2) is an enzyme involved in the synthesis of prostaglandins, which play roles in inflammation and cancer. physiology.orgnih.govmdpi.com Its expression is often induced by various stimuli, including inflammatory cytokines. physiology.orgphysiology.org Research indicates that the effect of SC-68376 on COX-2 gene transcription can vary depending on the cellular context.

In rat glomerular epithelial cells, SC-68376, as an inhibitor of the p38 pathway, did not inhibit MEKK-induced or complement-mediated COX-2 promoter activity or mRNA upregulation. physiology.orgphysiology.org This suggests that in this specific cell type and under these stimuli, the p38 pathway, and thus its inhibition by SC-68376, does not appear to be the primary regulator of COX-2 transcription. physiology.orgphysiology.org

However, in mouse fibroblast cells, inhibition of p38 by SC-68376 completely abolished MEKK1-induced COX-2 induction. physiology.org This highlights a differential effect of SC-68376 on COX-2 transcription based on cell type, suggesting that the involvement of the p38 pathway in COX-2 regulation is context-dependent. physiology.org Another study noted that overexpression of a constitutively active mutant of MEKK1 increased COX-2 expression and PGE2 production, which was completely blocked by SC-68376 in human alveolar epithelial cells. researchgate.net

Furthermore, in rat primary mesangial cells, SC-68376 was found to increase iNOS expression induced by IL-1β, suggesting a stimulatory action on nitric oxide production, which is linked to inflammatory processes that can involve COX-2. capes.gov.brnih.gov This is in contrast to the inhibitory effect seen with another p38 inhibitor, SB203580, at higher concentrations. nih.gov The stimulatory effect of SC-68376 on NO production is likely mediated by a p38 MAPK-dependent mechanism. nih.gov

These findings suggest that SC-68376 exhibits differential effects on COX-2 gene transcription and related inflammatory mediators depending on the cell type and the specific signaling context.

SC-68376 Interactions with Other Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, JNK) in Cellular Responses

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are crucial signaling cascades that regulate diverse cellular processes like proliferation, differentiation, stress responses, and apoptosis. researchgate.netthermofisher.comscienceopen.comnih.gov SC-68376 is known as a selective inhibitor of p38 MAP kinase. guidetomalariapharmacology.orgoup.com

Studies investigating the role of different MAPK pathways in specific cellular responses have utilized inhibitors like SC-68376 to delineate their contributions. In glomerular epithelial cells, neither PD-98059 (an ERK pathway inhibitor) nor SC-68376 (a p38 pathway inhibitor) inhibited MEKK-induced COX-2 promoter activity, indicating that ERK and p38 pathways were unlikely to contribute to this specific response, unlike the JNK pathway which was implicated. physiology.org Similarly, in human pregnant myometrial cells, treatment with progesterone or P4-BSA did not increase phosphorylation of ERK1/2, while p38 MAPK was activated. oup.com SC-68376, described as a specific inhibitor of p38 with no cross-reactivity toward ERK or c-Jun N-terminal kinase activity, totally inhibited MLC phosphorylation induced by P4-BSA, suggesting a role for the p38 pathway in this context, independent of ERK or JNK. oup.com

In rat glomerular mesangial cells, IL-1β activates both JNK/SAPK and p38MAPK cascades, but not the ERK pathway. capes.gov.br While SC-68376, a p38MAPK inhibitor, increased iNOS expression induced by IL-1β in these cells, highlighting the complex interplay between these pathways and the potential for differential regulation by p38 inhibition. capes.gov.brnih.gov

These studies demonstrate that while SC-68376 primarily targets p38 MAPK, its impact on cellular responses is observed in the context of the activity and interactions of other MAPK pathways like ERK1/2 and JNK, where these pathways may play distinct or sometimes opposing roles.

SC-68376 Effects on Cell Viability and Proliferative Dynamics

Cell viability and proliferation are fundamental cellular processes that are often altered in disease states, particularly cancer. Assays measuring cellular viability and proliferation typically assess metabolic activity or cell number. nih.govnih.govresearchgate.net

SC-68376 has been investigated for its effects on cell viability and proliferation in various cell types. One study abstract mentions that SC68376, a novel inhibitor of p38 MAP kinase, rescues rat and human ML cell proliferation and viability and apoptosis induction of ML cell lines. researchgate.net This suggests a potential protective or pro-survival effect of SC-68376 in these specific cell lines.

SC-68376 Role in Hair Cell Survival Under Ototoxic Stress

Ototoxicity, often caused by drugs like aminoglycoside antibiotics and platinum-based chemotherapeutics, leads to damage and loss of sensory hair cells in the inner ear, resulting in hearing loss. plos.orgcloudfront.netnih.govresearchgate.net Protecting hair cells from ototoxic stress is a critical goal.

Research using a kinase inhibitor library screen identified SC-68376 as a compound that influenced hair cell survival under ototoxic stress induced by gentamicin (B1671437). plos.org However, contrary to a protective effect, SC-68376 was found to enhance the toxicity of gentamicin. plos.org The enhancement of hair cell loss was observed at different concentrations of SC-68376, with the strongest effect seen at 500 nM after 24 hours of gentamicin exposure. plos.org Significant increases in hair cell loss were also noted at lower concentrations (100 nM and 50 nM) after 48 hours. plos.org

This finding indicates that under the conditions of gentamicin-induced ototoxic stress in murine organ of Corti explants, SC-68376 exacerbates hair cell damage rather than protecting against it. plos.org The study noted that SC-68376 is listed as an inhibitor of Chk1 which also has inhibitory activities against Cdk1, and given the overlap in inhibition targets with other compounds in the screen, there might be overlap in the underlying mechanisms. plos.org

Table 1: Effect of SC-68376 on Hair Cell Survival Under Gentamicin-Induced Ototoxic Stress

| SC-68376 Concentration (nM) | Gentamicin Exposure Time | Effect on Hair Cell Loss |

| 500 | 24 hours | Enhanced toxicity (strongest) plos.org |

| 100 | 48 hours | Significant increase plos.org |

| 50 | 48 hours | Significant increase plos.org |

| 1000 | Alone | Highly toxic plos.org |

Analysis of SC-68376 Impact on P-glycoprotein (P-gp) Expression and Activity

P-glycoprotein (P-gp), encoded by the ABCB1/MDR1 gene, is an efflux pump that transports various substrates, including many chemotherapeutic drugs, out of cells. mdpi.comwikipedia.orgnih.govnih.gov Overexpression and increased activity of P-gp are major mechanisms of multidrug resistance in cancer. mdpi.comwikipedia.org

The provided search results discuss the role of P-gp in multidrug resistance and its regulation by various factors and signaling pathways. mdpi.comwikipedia.orgnih.gov However, there is no specific information or research finding within the provided snippets that analyzes the direct impact of SC-68376 on P-glycoprotein expression or activity. The mechanisms by which SC-68376 might influence P-gp are not described in the search results.

Advanced Methodologies and Experimental Models in Sc 68376 Research

Application of SC-68376 in In Vitro Cellular Systems

In vitro cellular systems serve as fundamental models for investigating the biological activities and mechanisms of action of chemical compounds like SC-68376. These models allow for controlled experimentation to explore cellular responses without the complexities of a whole organism. SC-68376, a selective inhibitor of p38 MAP kinase, has been applied across a variety of mammalian cell lines to elucidate its effects on diverse cellular processes, including inflammation, apoptosis, and cell signaling pathways. physiology.org

Diverse Mammalian Cell Line Models Utilized in SC-68376 Studies

The application of SC-68376 has spanned numerous mammalian cell types, reflecting the broad involvement of p38 MAP kinase in various physiological and pathological contexts. Studies utilizing these diverse cell line models have provided insights into the specific roles of p38 inhibition in different cellular environments.

Renal and Mesangial Cell Cultures

SC-68376 has been utilized in studies involving renal cells, particularly rat primary mesangial cell cultures. Research in these cells has demonstrated that SC-68376 can influence the expression of inflammatory mediators. Specifically, inhibition of p38 MAP kinase with SC-68376 was found to increase the expression of inducible nitric oxide synthase (iNOS) induced by IL-1β in mesangial cells. physiology.orgwikigenes.org This finding contrasts with the effects observed with other p38 inhibitors, highlighting potential cell-type specific responses or differences in inhibitor selectivity. wikigenes.orgoup.com Studies also indicated that SC-68376 inhibited IL-1β-induced cyclooxygenase-2 expression in renal mesangial cells. physiology.org SC-68376 was tested as a p38MAPK inhibitor on p38αMAPK in these studies. wikigenes.org

Table 1: Effects of SC-68376 in Renal Mesangial Cells

| Cell Type | Stimulus | SC-68376 Effect on iNOS Expression | SC-68376 Effect on Cyclooxygenase-2 Expression | Reference |

| Rat Primary Mesangial Cells | IL-1β | Increased | Inhibited | physiology.orgwikigenes.org |

Chondrocyte and Myometrial Cell Models

Research involving chondrocytes has mentioned SC-68376 in comparative contexts. While another p38 inhibitor, SB 203580, was shown to inhibit nitric oxide production and iNOS in bovine articular cartilage-derived chondrocytes, SC-68376 was noted for enhancing NO biosynthesis in rat mesangial cells. aai.org This difference in outcome was suggested to be potentially due to the distinct cell systems used. aai.org SC-68376 is considered a relatively less well-characterized p38 inhibitor compared to SB 203580. aai.org

In human pregnant myometrial cells, SC-68376 has been employed to investigate progesterone (B1679170) signaling. Treatment of myometrial cells with SC-68376 was found to completely inhibit the phosphorylation of myosin light chain (MLC) induced by P4-BSA. oup.comoup.com These findings suggest that the progesterone-induced phosphorylation of MLC in human pregnant myometrial cells is modulated through a pathway involving Gi proteins and p38 MAP kinase. oup.comoup.com SC-68376 was described as a potent and specific inhibitor of p38 MAPK without cross-reactivity towards ERK or c-Jun N-terminal kinase activity in these studies. oup.comoup.com

Table 2: Effects of SC-68376 in Myometrial Cells

| Cell Type | Stimulus | SC-68376 Effect on MLC Phosphorylation | Involved Pathway | Reference |

| Human Pregnant Myometrial Cells | P4-BSA | Totally inhibited | Gi/p38 pathway | oup.comoup.com |

Lymphocyte and Macrophage Cell Systems

SC-68376 has been utilized in studies focusing on lymphocyte and macrophage cell systems. In human precursor-B acute lymphoblastic leukemia cell lines, which are a type of lymphocyte, SC-68376 was found to inhibit apoptosis induced by cross-linking of CD24. aai.org This suggests a role for p38 MAPK in CD24-mediated apoptosis in these leukemia cells. aai.org

In macrophage studies, SC-68376 has been shown to eliminate the survival effect mediated by tissue-type plasminogen activator (tPA) in M1 macrophages. nih.gov This indicates that the p38 mitogen-activated protein kinase pathway is involved in the signaling cascade through which tPA promotes the survival of M1 macrophages. nih.gov

Table 3: Effects of SC-68376 in Lymphocyte and Macrophage Cells

| Cell Type | Stimulus | SC-68376 Effect | Involved Pathway | Reference |

| Human Precursor-B Acute Lymphoblastic Leukemia Cells | CD24 cross-linking | Inhibited apoptosis induction | p38 MAPK pathway | aai.org |

| M1 Macrophages | Tissue-type plasminogen activator (tPA) | Eliminated tPA-mediated macrophage survival | p38 MAPK pathway | nih.gov |

Cancer Cell Lines (e.g., Pancreatic, Colon, Melanoma, Leukemia)

SC-68376 has been applied to study various cancer cell lines. In the human pancreatic cancer cell line BxPC-3, preincubation with SC-68376, an inhibitor of p38α MAPK, eliminated the intracellular alkalinization induced by Lys⁸-ψ-Lys⁹NT(8-13). nih.gov This suggests the involvement of p38α MAPK in this specific cellular response in pancreatic cancer cells. nih.gov

SC-68376 has also been mentioned in the context of mouse colon cancer studies. core.ac.uk However, specific details regarding its application and findings in human colon cancer cell lines were not found in the provided information. Similarly, no specific studies detailing the use of SC-68376 in melanoma cell lines were identified.

As noted in the lymphocyte section, SC-68376 was used in human precursor-B acute lymphoblastic leukemia cell lines, where it inhibited CD24-mediated apoptosis. aai.org

In NCI-H526 small cell lung cancer cells, SC-68376 has been used as a p38α MAPK inhibitor to investigate the functional roles of phosphoproteins in the cellular response to other compounds like cisplatin (B142131) and Titanocene Y. [Search Result 17 and 24 from previous turn]

Table 4: Effects of SC-68376 in Cancer Cell Lines

| Cell Type | Stimulus | SC-68376 Effect | Involved Pathway | Reference |

| Human Pancreatic Cancer Cells (BxPC-3) | Lys⁸-ψ-Lys⁹NT(8-13) | Eliminated induced intracellular alkalinization | p38α MAPK pathway | nih.gov |

| Human Precursor-B Acute Lymphoblastic Leukemia Cells | CD24 cross-linking | Inhibited apoptosis induction | p38 MAPK pathway | aai.org |

| NCI-H526 Small Cell Lung Cancer Cells | In conjunction with Cisplatin/Titanocene Y | Used to investigate functional roles of phosphoproteins | p38α MAPK pathway | [Search Result 17 and 24 from previous turn] |

| Mouse Colon Cancer | Not specified | Mentioned in context | Not specified | core.ac.uk |

| Human Colon Cancer Cell Lines | Not specified | No specific studies found | Not specified | - |

| Melanoma Cell Lines | Not specified | No specific studies found | Not specified | - |

Fibroblast Cultures

Based on the available search results, no specific studies detailing the application of SC-68376 in fibroblast cultures were identified.

Auditory Hair Cell Systems

Auditory hair cell systems are utilized to investigate compounds that may affect hearing, particularly in the context of ototoxicity or the protection of these delicate sensory cells. One search result indicates that SC-68376, identified as inhibitor II88 in a kinase inhibitor library screen, was tested in a murine organ of Corti model, which contains auditory hair cells plos.org. In this specific study, SC-68376, noted as an inhibitor of Chk1 with activity against Cdk1, did not affect hair cell survival on its own but enhanced the toxicity of gentamicin (B1671437), an ototoxic antibiotic plos.org. This effect was observed at various concentrations, with the strongest enhancement of hair cell loss seen at 500 nM after 24 hours of gentamicin exposure plos.org. This demonstrates the application of auditory hair cell systems to evaluate the potential synergistic or modifying effects of compounds like SC-68376 on known ototoxic agents.

Quantitative and Qualitative Assays Employing SC-68376 for Mechanistic Elucidation

A range of quantitative and qualitative assays are employed to understand the precise molecular mechanisms through which SC-68376 exerts its effects. These assays provide insights into enzyme activity, gene and protein expression, cell death pathways, and intracellular signaling cascades.

Kinase Activity Measurements and Enzyme Assays (e.g., p38 MAP Kinase Activity)

SC-68376 is characterized as a potent, reversible, cell-permeable, ATP-competitive, and selective inhibitor of p38 MAP kinase activity merckmillipore.comguidetomalariapharmacology.orgmerckmillipore.comguidetopharmacology.orgmedchemexpress.com. Kinase activity measurements and enzyme assays are fundamental in confirming and quantifying this inhibitory effect. These assays typically measure the ability of a kinase to phosphorylate a substrate, often using methods that involve the transfer of a phosphate (B84403) group from ATP. Radiolabeled ATP can be used as a reliable method to assay protein kinase activity youtube.com. Research has shown that SC-68376 inhibits immunoprecipitated p38 MAPK activity with an IC50 value between 2 and 5 µM merckmillipore.comguidetopharmacology.orgguidetomalariapharmacology.org. This indicates that a concentration in this range is required to inhibit 50% of the enzyme's activity. Studies have utilized SC-68376 to investigate the role of p38 MAPK in various cellular processes, inferring the pathway's involvement by observing the effects of its inhibition by SC-68376 nih.govnih.govcjn.org.cnoup.comnih.govnih.gov. For instance, SC-68376 has been used to demonstrate the critical role of p38 activation in the induction of IL-7 in normal human fibroblasts nih.gov. It has also been employed to show that p38 MAPK and MEK inhibitors can block TGF-β1-regulated expression of Par-3 and miR-491-5p in rat proximal tubular epithelial cells nih.gov.

Gene and Protein Expression Profiling (e.g., Reverse Transcription Polymerase Chain Reaction, Western Blotting)

Gene and protein expression profiling techniques are essential for determining how SC-68376 influences the levels of specific mRNA transcripts and proteins within cells. Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to measure mRNA levels, while Western blotting is employed to detect and quantify protein levels.

Studies investigating the effects of SC-68376 often utilize Western blotting to assess the phosphorylation status or total levels of proteins involved in signaling pathways, particularly p38 MAPK and its downstream targets nih.govoup.comnih.govnih.govaai.orgresearchgate.net. For example, Western blot analysis confirmed that SC-68376 inhibited the activation (phosphorylation) of p38 MAPK induced by CD24 cross-linking in pre-B cells aai.org. It has also been used to show that SC-68376 treatment totally inhibited MLC phosphorylation induced by P4-BSA in human pregnant myometrial cells, suggesting the involvement of a p38 pathway oup.comresearchgate.net. RT-PCR has been used in conjunction with Western blotting to examine the expression levels of genes like inducible nitric oxide synthase (iNOS) nih.gov and cyclooxygenase-2 cjn.org.cn in the presence of SC-68376. For instance, RT-PCR and Western blot analysis showed that a chemically different p38 inhibitor, SC-68376, had a stimulatory action on NO production and that the effects of another p38 inhibitor on iNOS expression occurred at the level of iNOS expression nih.gov. SC-68376 also inhibited the uric acid-induced up-regulation of prostanoid 2 and cyclooxygenase-2 mRNA expressions in rat glomerular mesangial cells, as measured by RT-PCR cjn.org.cn.

Apoptosis and Necrosis Detection Assays (e.g., Annexin V Staining)

Apoptosis and necrosis detection assays are used to evaluate whether SC-68376 influences cell survival or induces cell death. Apoptosis, or programmed cell death, involves a series of characteristic cellular events, including the translocation of phosphatidylserine (B164497) to the outer cell membrane, mitochondrial membrane potential loss, caspase activation, and DNA fragmentation sigmaaldrich.comnih.gov. Necrosis, on the other hand, is a form of lytic cell death.

Annexin V staining is a common assay for detecting early-stage apoptosis. It utilizes the protein Annexin V, which has a high affinity for phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane during the early phases of apoptosis sigmaaldrich.comnih.govcaymanchem.com. By conjugating Annexin V to a fluorophore, apoptotic cells can be identified and quantified, often using flow cytometry or fluorescence microscopy sigmaaldrich.comcaymanchem.com. One study used Annexin V staining to demonstrate that SC-68376 inhibited CD24-mediated apoptosis in pre-B cells in a dose-dependent manner aai.org. Other methods for detecting apoptosis include assays for caspase activation, DNA fragmentation (e.g., TUNEL assay), and monitoring changes in mitochondrial membrane potential sigmaaldrich.comnih.govbio-connect.nl. It is often recommended to use two or more assays to accurately detect apoptosis and differentiate it from necrosis due to overlapping features nih.gov.

Intracellular Signaling Pathway Mapping (e.g., Phosphorylation Analysis, Electrophoretic Mobility Shift Assay, Protein Kinase Arrays)

Intracellular signaling pathway mapping techniques are employed to delineate the specific molecular cascades affected by SC-68376. These methods often focus on protein phosphorylation, a key regulatory mechanism in many signaling pathways.

Phosphorylation analysis, including techniques like Western blotting with phospho-specific antibodies, is widely used to assess the activation status of kinases and their substrates oup.comnih.govnih.govaai.org. As noted earlier, Western blotting has been used to show that SC-68376 inhibits the phosphorylation of p38 MAPK and its downstream targets like MLC and STAT1 oup.comnih.govaai.org.

Electrophoretic Mobility Shift Assay (EMSA) is a technique used to study protein-DNA interactions, often employed to assess the activation of transcription factors that are downstream of signaling pathways. One study used EMSA to examine NF-kappaB activation but found that another p38 inhibitor (SB203580), unlike SC-68376, did not alter lipopolysaccharide-induced NF-kappaB activation nih.gov. While this specific result pertains to a different inhibitor, it illustrates the application of EMSA in related pathway analysis.

Functional Enzyme Activity Determinations (e.g., Nitrite (B80452) Production)

Functional enzyme activity determinations are vital for understanding the direct or indirect impact of compounds like SC-68376 on specific enzymatic processes. One notable example involves the measurement of nitrite production as an indicator of nitric oxide (NO) biosynthesis, often mediated by enzymes such as inducible nitric oxide synthase (iNOS).

Studies investigating the effects of SC-68376 on NO biosynthesis have utilized nitrite production assays. In one instance, SC-68376 was observed to enhance NO biosynthesis in rat primary mesangial cells. This enhancement was linked to an increase in iNOS mRNA expression, protein expression, and subsequent nitrite production. aai.org This finding contrasted with results obtained using another p38 MAPK inhibitor, SB 203580, in a different cell system (bovine articular chondrocytes), where SB 203580 inhibited nitrite production. aai.org The measurement of nitrite, a stable breakdown product of NO, is a common method to assess NO production and, by extension, the activity of enzymes like iNOS. jeeng.netresearchgate.netnih.gov

Reporter Gene Assays for Promoter Activity

Reporter gene assays are a widely used technique to study the transcriptional regulation of genes by analyzing the activity of a reporter gene linked to a specific promoter sequence. thermofisher.comnih.govnih.gov This method allows researchers to quantify the effect of various stimuli or compounds on the activity of a gene's promoter. thermofisher.com

Live-Cell Imaging and Intracellular Ion Flux Monitoring

Live-cell imaging allows for the real-time observation of dynamic cellular processes in living cells. sartorius.comlcibio.com When combined with fluorescent indicators, it can be used to monitor changes in the concentration of intracellular ions, such as calcium. thermofisher.comnih.gov Maintaining intracellular ion homeostasis is crucial for various cellular functions, and alterations in ion concentrations can serve as indicators of cellular responses to external stimuli or pharmacological treatments. thermofisher.comnih.govspbu.ru

Calcium flux assays, a type of intracellular ion flux monitoring, are frequently employed to measure changes in intracellular calcium levels in response to agonists or antagonists, particularly in the study of G protein-coupled receptors (GPCRs). thermofisher.com Fluorescent calcium indicators, such as the Fluo series, exhibit increased fluorescence upon binding to Ca²⁺, allowing for quantitative measurement using techniques compatible with live-cell imaging and microplate assays. thermofisher.com Although no specific studies using live-cell imaging or intracellular ion flux monitoring directly involving SC-68376 were found in the provided search results, these methodologies could potentially be applied to investigate if SC-68376 treatment leads to alterations in intracellular ion dynamics as part of its cellular effects.

Comparative Pharmacological Approaches with SC-68376

Comparative pharmacological approaches are essential for understanding the relative potency, selectivity, and distinct effects of a compound compared to other agents, particularly those within the same class or targeting similar pathways.

Comparative Analysis of SC-68376 Against Structurally Diverse p38 MAPK Inhibitors (e.g., SB 203580, SB 202190)

SC-68376 has been compared to other well-characterized p38 MAPK inhibitors, such as SB 203580 and SB 202190, to understand its pharmacological profile. Both SB 203580 and SB 202190 are known as potent and selective inhibitors of p38α and p38β isoforms. guidetopharmacology.orghellobio.comtocris.com

A direct comparison highlighted contrasting effects between SC-68376 and SB 203580 on NO biosynthesis and iNOS expression in different cell types. aai.org While SB 203580 inhibited iNOS expression and NO production in bovine chondrocytes, SC-68376 enhanced these processes in rat primary mesangial cells. aai.org This difference was attributed potentially to variations in the cell systems used and the characteristics of the inhibitors themselves. aai.org The study noted that SC-68376 was considered less well-characterized than SB 203580 and had a higher IC₅₀ value (2-5 µM) compared to SB 203580 (at least 10-fold lower), suggesting potential differences in potency or off-target activities that could complicate interpretations. aai.org Another study mentioned SC-68376 alongside SB202190 and SKF86002 as p38 kinase inhibitors, indicating its use in comparative studies of p38 pathway inhibition. oup.com

| Compound | Target(s) Primarily Inhibited (Based on Search Results) | Noted Effects in Comparative Studies |

| SC-68376 | p38 MAP kinase guidetomalariapharmacology.org, Chk1, Cdk1 plos.org | Enhanced NO biosynthesis/iNOS in rat mesangial cells (vs. SB 203580 inhibition in bovine chondrocytes) aai.org, Enhanced gentamicin toxicity in murine organ of Corti plos.org |

| SB 203580 | p38α and p38β MAPK guidetopharmacology.orgtocris.comwikipedia.orgguidetopharmacology.org | Inhibited NO production/iNOS in bovine chondrocytes (vs. SC-68376 enhancement in rat mesangial cells) aai.org |

| SB 202190 | p38α and p38β MAPK guidetopharmacology.orghellobio.comnih.govnih.gov | Used as a p38 inhibitor in comparative studies oup.com, Showed differential effects on cell proliferation and migration compared to SB 203580 in breast cancer cells nih.gov |

Assessment of SC-68376 Within Kinase Inhibitor Screening Libraries and Panels

Kinase inhibitor screening libraries and panels are valuable resources for assessing the selectivity profile of compounds across a diverse range of kinases. reactionbiology.comcaymanchem.comcaymanchem.com Including a compound like SC-68376 in such screens helps to identify its primary targets and potential off-target activities. reactionbiology.com

SC-68376 has been included in kinase inhibitor screening efforts. It was part of the EMD Calbiochem Kinase Inhibitor Libraries (specifically Library II) used in a screen to identify kinases involved in ototoxic damage in murine organ of Corti explants. plos.org In this screen, SC-68376 (identified as inhibitor II88) was noted as an inhibitor of Chk1 with activity against Cdk1. plos.org Interestingly, while it did not affect hair cell survival alone, it enhanced the toxicity induced by gentamicin. plos.org SC-68376 was also listed in large-scale ligand screening data related to the EPH receptor A8, being part of a screen profiling 158 kinase inhibitors from the Calbiochem Protein Kinase Inhibitor Library. guidetomalariapharmacology.org These instances demonstrate the use of kinase inhibitor panels to characterize the enzymatic targets of SC-68376 beyond its primary association with p38 MAPK.

| Library/Panel Name | Context of SC-68376 Inclusion | Noted Activities of SC-68376 in Screen |

| EMD Calbiochem Kinase Inhibitor Libraries (II) plos.org | Screen for kinases involved in ototoxic damage in murine organ of Corti explants. plos.org | Inhibitor of Chk1 with activity against Cdk1; Enhanced gentamicin toxicity. plos.org |

| Calbiochem Protein Kinase Inhibitor Library guidetomalariapharmacology.org | Large-scale ligand screening data related to EPH receptor A8. guidetomalariapharmacology.org | Included in a screen profiling 158 kinase inhibitors. guidetomalariapharmacology.org |

Future Perspectives and Unresolved Questions in Sc 68376 Research

Refinement of SC-68376 Specificity and Its Impact on Research Interpretations

A significant unresolved question in SC-68376 research pertains to its specificity, particularly concerning the different isoforms of p38 MAP kinase. While SC-68376 has been described as a selective inhibitor of p38 MAP kinase, studies indicate it was primarily tested as a p38 MAP kinase inhibitor on p38α MAP kinase. physiology.orgcapes.gov.br Given that at least four different isoforms of p38 MAP kinase (α, β, γ, and δ) and splice variants exist, each potentially having distinct biological functions, the selectivity of SC-68376 across all isoforms remains a critical area for future investigation. physiology.orgcapes.gov.br

Discrepancies observed in research findings when using SC-68376 compared to other p38 inhibitors or genetic approaches underscore the importance of fully characterizing its isoform specificity. physiology.orgaai.orgphysiology.orgphysiology.org For example, studies investigating iNOS expression in renal mesangial cells have shown contrasting results depending on the p38 inhibitor used, suggesting potential differences in their inhibitory profiles. physiology.orgaai.org Similarly, in the context of COX-2 induction in glomerular epithelial cells, SC-68376 did not inhibit the process, while other methods might yield different outcomes, pointing to potential off-target effects or lack of inhibition of the relevant p38 isoform involved in that specific pathway in that cell type. physiology.orgphysiology.org

Future research should focus on conducting comprehensive kinase selectivity profiling of SC-68376 against a broad panel of kinases, including all known p38 isoforms and other related kinases, using rigorous quantitative assays. This would provide a clearer picture of its inhibitory landscape and help interpret results obtained using this compound more accurately. reactionbiology.com

To illustrate the type of data needed, a future study could generate a table comparing the IC50 values of SC-68376 for different kinases, similar to comprehensive profiling studies performed for other inhibitors.

| Kinase Target | IC50 (SC-68376) | IC50 (Reference Inhibitor) |

| p38α | Value 1 | Value A |

| p38β | Value 2 | Value B |

| p38γ | Value 3 | Value C |

| p38δ | Value 4 | Value D |

| Other Kinase X | Value 5 | Value E |

| Other Kinase Y | Value 6 | Value F |

Such data would directly address the specificity question and provide valuable context for interpreting past and future research.

Exploration of Novel Biological Processes and Pathways Modulated by SC-68376

Given that SC-68376 is an inhibitor of p38 MAP kinase, a key component of various signaling cascades, future research can explore novel biological processes and pathways modulated by this compound. While existing studies have linked SC-68376 to effects on iNOS expression, MLC phosphorylation, COX-2 expression, and apoptosis, the full spectrum of cellular functions influenced by SC-68376, potentially through both on-target p38 inhibition and any off-target activities, remains to be elucidated. physiology.orgcapes.gov.braai.orgphysiology.orgphysiology.orgoup.comaai.org

The observation that SC-68376 can sometimes yield different results compared to other p38 inhibitors suggests it might uniquely affect certain downstream targets or interact with specific cellular contexts. physiology.orgaai.orgphysiology.orgphysiology.org This opens avenues for exploring if SC-68376 can reveal novel aspects of p38 signaling that are not evident with other inhibitors, or if it impacts pathways independent of p38 due to off-target effects.

Future studies could employ unbiased approaches, such as phosphoproteomics or transcriptomics, in cells treated with SC-68376 to identify changes in protein phosphorylation or gene expression profiles. Comparing these profiles to those obtained with other p38 inhibitors or genetic knockdown of specific p38 isoforms could help pinpoint unique pathways or processes modulated by SC-68376.

For instance, if SC-68376 is found to influence the activity of a transcription factor not typically associated with p38α signaling, further investigation could reveal a novel link between p38 (or another target of SC-68376) and that transcription factor, or uncover an off-target effect of the compound.

Detailed research findings in this area could involve tables listing differentially expressed genes or proteins in response to SC-68376 treatment, potentially categorized by affected pathways.

| Biological Process/Pathway | Genes/Proteins Modulated by SC-68376 | Fold Change (vs. Control) | p-value |

| Process A | Gene X, Protein Y | Value E1, Value F1 | Value G1 |

| Process B | Gene Z, Protein W | Value E2, Value F2 | Value G2 |

| Pathway C | Protein P, Protein Q | Value E3, Value F3 | Value G3 |

Such data would provide a comprehensive view of the biological impact of SC-68376 treatment and guide further mechanistic studies.

Development of Advanced Methodologies for Studying SC-68376 Interactions and Cellular Fate

Current research on SC-68376 primarily utilizes standard biochemical and cell biology techniques to assess its effects on known signaling pathways. physiology.orgphysiology.orgoup.comaai.org However, to address the unresolved questions regarding its precise molecular interactions, isoform specificity, and cellular fate, the development and application of more advanced methodologies are essential.

Techniques such as quantitative chemical proteomics could be employed to identify the full spectrum of proteins that SC-68376 interacts with in a cellular context, moving beyond its known activity against p38 MAP kinase. This would help confirm on-target binding and reveal any unexpected off-targets that could contribute to observed biological effects. reactionbiology.com

Furthermore, understanding the cellular uptake, distribution, metabolism, and efflux of SC-68376 (its cellular fate) is crucial for interpreting its effects and optimizing its use as a research tool. Advanced imaging techniques, such as those utilizing fluorescently labeled SC-68376 (if feasible), could provide insights into its localization within the cell and its movement over time. Mass spectrometry-based methods could be used to quantify intracellular concentrations and identify any metabolites.

Given the questions surrounding isoform specificity, methodologies that allow for the assessment of SC-68376 binding or activity towards individual p38 isoforms in a cellular context, perhaps using biosensors or targeted pull-down assays, would be highly valuable.

Detailed research findings in this area could include data on protein targets identified by chemical proteomics or kinetic data on cellular uptake and efflux.

| Protein Target | Interaction Confidence Score | Validation Method |

| p38α | High | Co-immunoprecipitation |

| Protein Z | Medium | Cross-linking followed by mass spectrometry |

| Protein W | Low | Initial pull-down result |

| Time Point | Intracellular Concentration of SC-68376 |

| 0.5 h | Value H1 |

| 1 h | Value H2 |

| 2 h | Value H3 |

| 4 h | Value H4 |

These types of data would significantly enhance the understanding of how SC-68376 behaves within a biological system.

Integration of SC-68376 Data into Systems Biology and Computational Models for Predictive Research

As more detailed and specific data are generated regarding SC-68376's molecular interactions, pathway modulation, and cellular fate, integrating this information into systems biology and computational models can become a valuable future direction. While the current literature does not extensively detail the integration of SC-68376 data into such models, the broader field of biological research increasingly utilizes these approaches for predictive purposes. researchgate.netnih.govnottingham.ac.uk

By incorporating data on SC-68376's affinity for different targets, its impact on the phosphorylation status or expression levels of downstream proteins, and its cellular pharmacokinetics, researchers can develop computational models that simulate the effects of SC-68376 treatment on complex cellular networks. These models could help predict the outcome of inhibiting p38 (and potentially other targets) in different cell types or under various physiological conditions.

Furthermore, integrating SC-68376 data with data from studies using other p38 inhibitors or genetic manipulations in computational models could help to reconcile conflicting findings and provide a more comprehensive understanding of the role of individual p38 isoforms and the effects of different inhibitory strategies.

Future research could focus on developing agent-based models or network models that incorporate SC-68376's known and newly discovered interactions. These models could then be used to generate testable hypotheses about the compound's effects, guiding future experimental design.

While specific data tables for this section are less about experimental measurements of the compound itself and more about the parameters and outputs of the models, one could envision tables summarizing model predictions or parameters.

| Model Parameter | Value (based on SC-68376 data) | Source Data Type |

| p38α Inhibition Constant (Ki) | Value I1 | In vitro enzyme assay |

| Effect on Gene Y Expression | Value I2 | Transcriptomics data |

| Cellular Uptake Rate | Value I3 | Cellular fate study |

| Predicted Outcome | Model 1 Prediction | Model 2 Prediction | Experimental Observation (for validation) |

| Apoptosis Rate in Cell Type Z | Value J1 | Value J2 | Value J3 |

| Level of Protein W in Condition M | Value J4 | Value J5 | Value J6 |

The integration of SC-68376 research into systems biology and computational models represents a promising future direction for leveraging experimental data to achieve a more holistic and predictive understanding of its biological effects.

Q & A

Basic: What foundational steps should researchers follow to formulate a research question for studying SC-68376?

Answer:

To formulate a robust research question, employ frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clarity and scope . Begin with a literature review to identify gaps in existing studies on SC-68376, focusing on its molecular mechanisms or pharmacological properties. Refine the question through iterative feedback from peers or supervisors to avoid ambiguity .

Basic: How can researchers ensure reliable data collection in SC-68376 pharmacological experiments?

Answer:

Adopt standardized protocols for data collection, such as:

- Experimental controls : Include positive/negative controls to validate assay specificity.

- Triangulation : Use multiple analytical methods (e.g., HPLC, mass spectrometry) to confirm compound purity .

- Blinding : Minimize bias by blinding researchers to treatment groups during data analysis .

Advanced: What methodological frameworks are recommended for hypothesis-driven research on SC-68376?

Answer:

Hypothesis testing should integrate:

PICOT framework : Define the target population (e.g., in vitro cell lines), intervention (SC-68376 dosage), comparators (placebo/control compounds), outcomes (e.g., apoptosis rates), and timeframes .

FINER criteria : Ensure hypotheses are feasible (resource-appropriate), novel (address literature gaps), and ethically sound .

Iterative validation : Use pilot studies to refine hypotheses before full-scale experiments .

Advanced: How can researchers address contradictory findings in SC-68376 studies (e.g., efficacy in different cell lines)?

Answer:

Contradictions often arise from variability in experimental design. Resolve them by:

- Systematic analysis : Compare parameters like dosage, exposure time, and cell culture conditions across studies .

- Principal Contradiction Analysis : Identify the dominant factor (e.g., SC-68376’s solubility) influencing outcomes and design experiments to isolate its effects .

- Meta-analysis : Statistically aggregate data from multiple studies to identify trends .

Example Table for Contradiction Analysis:

| Study | Dosage (µM) | Cell Line | Outcome (Apoptosis %) | Key Variable |

|---|---|---|---|---|

| A | 10 | HeLa | 45% | Serum-free medium |

| B | 10 | MCF-7 | 15% | 10% FBS |

Basic: What strategies optimize literature reviews for SC-68376 research?

Answer:

- Database selection : Use PubMed, Google Scholar, and institutional libraries to access peer-reviewed journals .

- Keyword refinement : Combine terms like “SC-68376 AND pharmacokinetics” or “SC-68376 AND kinase inhibition” .

- Citation tracking : Follow references in high-impact papers to identify foundational studies .

Advanced: How should researchers design dose-response experiments for SC-68376 to ensure reproducibility?

Answer:

- Non-linear modeling : Use sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.

- Replication : Conduct triplicate experiments across independent batches to assess variability .

- Data transparency : Report raw data and statistical methods (e.g., ANOVA) in supplementary materials .

Basic: What ethical considerations apply to in vivo studies involving SC-68376?

Answer:

- IACUC approval : Ensure animal protocols comply with the 3Rs (Replacement, Reduction, Refinement) .

- Data integrity : Avoid selective reporting of outcomes; disclose all results, including negative data .

Advanced: How can computational modeling enhance SC-68376’s mechanism-of-action studies?

Answer:

- Molecular docking : Predict SC-68376’s binding affinity to target proteins (e.g., kinases) using tools like AutoDock Vina.

- Systems biology : Integrate omics data (transcriptomics/proteomics) to map signaling pathways affected by SC-68376 .

- Validation : Cross-reference computational predictions with in vitro assays .

Basic: What are common pitfalls in SC-68376 solubility and stability assays?

Answer:

- Solvent interference : Avoid DMSO concentrations >1% to prevent cellular toxicity.

- Temperature control : Store SC-68376 at -80°C to prevent degradation; validate stability via LC-MS .

Advanced: How to design a replication study for controversial SC-68376 findings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.